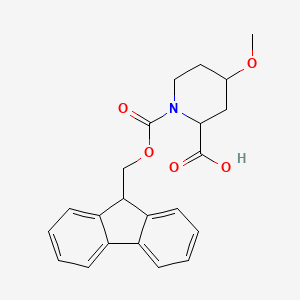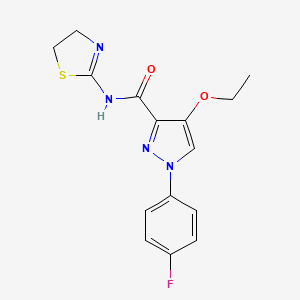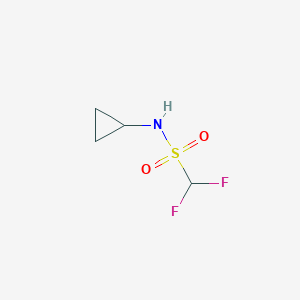
N-cyclopropyl-1,1-difluoromethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-cyclopropyl-1,1-difluoromethanesulfonamide often involves innovative cycloaddition reactions and the utilization of sulfonyl groups for facilitating these reactions. For example, a stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes has been used to synthesize cyclic sulfoximines, demonstrating the role of difluoro(phenylsulfonyl)methyl groups in such processes (Ye et al., 2014). Additionally, the synthesis of trifluoromethyl-cyclopropanes using sulfonium ylides represents another approach, showcasing the versatility of fluorinated compounds and cyclopropane motifs in organic synthesis (Cyr et al., 2019).
Molecular Structure Analysis
The molecular structure of N-cyclopropyl-1,1-difluoromethanesulfonamide and related compounds has been explored through various studies, highlighting the importance of sulfonamide groups and their structural characteristics. Research into N-trifluoromethylsulfonyl-substituted guanidines has provided insights into the structural aspects of sulfonamide derivatives, elucidating their synthesis and molecular configurations (Tolstikova et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving N-cyclopropyl-1,1-difluoromethanesulfonamide and similar entities often leverage the unique reactivity of cyclopropane rings and sulfonamide functionalities. The use of difluoromethylcarbene for iron-catalyzed cyclopropanation exemplifies the innovative approaches to forming cyclopropane derivatives with excellent diastereoselectivities and yields, highlighting the compound's chemical versatility (Duan et al., 2017).
Physical Properties Analysis
The physical properties of N-cyclopropyl-1,1-difluoromethanesulfonamide, such as solubility, melting point, and stability, are crucial for its handling and application in chemical synthesis. However, specific studies focusing on these properties for N-cyclopropyl-1,1-difluoromethanesulfonamide were not identified in the current literature search. Generally, the physical properties of sulfonamide derivatives can significantly vary based on their molecular structure and substituents, affecting their solubility and thermal stability.
Chemical Properties Analysis
The chemical properties of compounds like N-cyclopropyl-1,1-difluoromethanesulfonamide, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key to their utility in organic synthesis. The cyclopropane ring and sulfonamide group contribute to a rich chemistry, allowing for diverse reactions and applications in synthesis. For instance, the Lewis acid-catalyzed annulations of donor-acceptor cyclopropanes demonstrate the compound's reactivity and potential for creating complex molecules (Mackay et al., 2014).
Applications De Recherche Scientifique
Synthesis and Catalysis Applications
N-cyclopropyl-1,1-difluoromethanesulfonamide and related compounds have significant applications in organic synthesis, particularly in catalysis and the formation of various cyclic and acyclic structures. These compounds are instrumental in facilitating diverse chemical reactions due to their unique reactivity patterns and structural features.
Cyclopropanation and Annulation Reactions : Research has demonstrated the utility of donor-acceptor cyclopropanes in Lewis acid catalyzed (3 + 2)-annulations, providing an efficient route to cyclopentene sulfonamides. Such transformations are crucial for synthesizing complex cyclic structures with high diastereoselectivity, offering potential pathways for generating biologically active molecules (Mackay et al., 2014).
Allylation and Functionalization : The use of sulfonium ylides, including those derived from N-cyclopropyl-1,1-difluoromethanesulfonamide, in mild conditions allows for the synthesis of trifluoromethyl-cyclopropanes. This method emphasizes practical access to pharmacologically relevant cyclopropyl moieties, expanding the toolkit for medicinal chemistry and drug development (Cyr et al., 2019).
Chiral Synthesis and Stereoselectivity : Investigations into asymmetric cyclopropanations highlight the role of chiral sulfonamide complexes in promoting highly selective cyclopropane formations. Such methodologies are fundamental in synthesizing enantiomerically pure compounds, which are crucial for the development of new pharmaceuticals (Denmark et al., 1998).
Chemical Transformations and Building Blocks
Divergent Synthesis and Drug Discovery : The versatility of cyclopropane-containing compounds as lead-like molecules in drug discovery is underscored by their incorporation into a wide array of functionalized molecules. These strategies utilize cyclopropane as a core element, enabling the exploration of chemical space beneficial for identifying new therapeutic agents (Chawner et al., 2017).
Cycloaddition and Nucleophilic Substitution Reactions : The synthesis of sulfonamides through cycloaddition and subsequent nucleophilic substitution demonstrates the broad applicability of cyclopropyl sulfonamides in constructing complex molecular architectures. These reactions are pivotal for generating functionalized molecules with potential biological activity (Caddick et al., 2003).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s important to note that the interaction of a compound with its target can lead to various changes in the cellular environment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like N-cyclopropyl-1,1-difluoromethanesulfonamide . These factors could include pH levels, temperature, presence of other compounds, and more.
Propriétés
IUPAC Name |
N-cyclopropyl-1,1-difluoromethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2S/c5-4(6)10(8,9)7-3-1-2-3/h3-4,7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPZJSDAOQKOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1,1-difluoromethanesulfonamide | |
CAS RN |
1339829-22-9 |
Source


|
| Record name | N-cyclopropyl-1,1-difluoromethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)

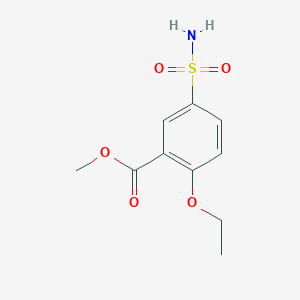

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)
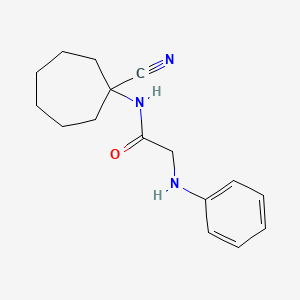
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)
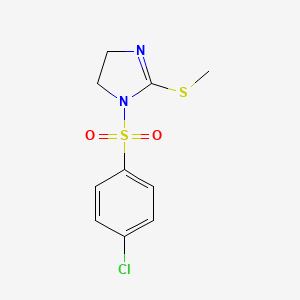
![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)
